
Bepheniumhydroxynaphthoat
Übersicht
Beschreibung
Bepheniumhydroxynaphthoat ist ein Anthelmintikum, das früher zur Behandlung von Hakenwurminfektionen und Ascariasis eingesetzt wurde . Es wird als Salz zwischen dem pharmazeutisch aktiven Wirkstoff Bephenium und 3-Hydroxy-2-Naphthoesäure formuliert . Diese Verbindung ist bekannt für ihre Fähigkeit, die Muskulatur von Parasiten zu lähmen, wodurch ihre Entfernung aus dem Darm erleichtert wird .
Wissenschaftliche Forschungsanwendungen
Anthelmintic Efficacy
Human Applications:
Bephenium hydroxynaphthoate has shown significant effectiveness in treating infections caused by Ancylostoma duodenale (hookworm) and Ascaris lumbricoides (roundworm). Clinical trials have reported cure rates of approximately 73% to 76.2% among patients treated with a single dose of 2.5 grams of the compound . Studies indicate that three daily doses are comparable in efficacy to a single dose of tetrachlorethylene, another anthelmintic agent, although bephenium is generally considered less effective than other treatments like mebendazole and albendazole .
Veterinary Applications:
In veterinary medicine, bephenium hydroxynaphthoate has been utilized to treat parasitic infections in livestock. Research has demonstrated its effectiveness against nematodes such as Ostertagia ostertagi and Cooperia oncophora in calves, indicating its potential for broader applications in animal health .
Pharmacological Properties
Bephenium hydroxynaphthoate functions as a nicotinic receptor agonist, which contributes to its anthelmintic action by causing paralysis in susceptible parasites. The compound is formulated as a salt with 3-hydroxy-2-naphthoic acid, enhancing its solubility and bioavailability .
Clinical Studies and Case Reports
Numerous studies have documented the outcomes of bephenium hydroxynaphthoate treatment:
- A study involving 63 adult patients with hookworm infections found that after treatment with bephenium hydroxynaphthoate, there was a significant reduction in egg counts, and most patients experienced a cure .
- Another clinical trial indicated that bephenium hydroxynaphthoate was effective in treating infants with hookworm disease, highlighting its applicability across different age groups .
Comparative Efficacy
When compared to other anthelmintics, bephenium hydroxynaphthoate has been noted for its lower cost and minimal side effects, making it a viable option for mass drug administration programs in endemic regions . However, it is important to note that while effective, it is not FDA-approved for use in the United States due to regulatory concerns regarding its safety profile .
Side Effects and Safety Profile
The safety profile of bephenium hydroxynaphthoate appears favorable, with few reported adverse effects. The most common side effect observed was mild vomiting in some patients; however, serious reactions were rare . Its use in patients with anemia due to hookworm infection showed positive outcomes without exacerbating their condition .
Summary of Findings
Application | Efficacy | Population | Notes |
---|---|---|---|
Human Hookworm Infections | 73% - 76.2% cure rate | Adults | Effective against Ancylostoma duodenale |
Human Roundworm Infections | Comparable to other treatments | Adults | Less effective than mebendazole or albendazole |
Veterinary Use | Effective against specific nematodes | Livestock (calves) | Used for Ostertagia ostertagi, Cooperia oncophora |
Side Effects | Mild vomiting | General population | Generally well-tolerated |
Wirkmechanismus
Target of Action
Bephenium hydroxynaphthoate is an anthelmintic agent, which means it is used to treat parasitic worm infections . The primary target of this compound is the B-type Acetylcholine Receptor (AChR) . AChRs are key components in the nervous system of many organisms, including parasitic worms, and play a crucial role in transmitting signals across synapses.
Mode of Action
Bephenium hydroxynaphthoate acts as a cholinergic agonist . This means it binds to and activates the B-type AChR, mimicking the action of the neurotransmitter acetylcholine. The activation of these receptors leads to an influx of ions into the muscle cells of the parasite, causing paralysis of the parasite musculature . This paralysis disrupts the worm’s ability to maintain its position in the host’s intestines, leading to its expulsion from the host body .
Biochemical Pathways
It is known that the compound’s action on the b-type achr disrupts the normal functioning of the parasite’s neuromuscular system . This disruption likely affects various downstream processes and pathways related to the worm’s movement, feeding, and reproduction.
Pharmacokinetics
Bephenium hydroxynaphthoate is administered orally . Its bioavailability is less than 1%, indicating that very little of the drug is absorbed into the bloodstream . The compound is excreted renally, but this process is negligible due to the low bioavailability .
Result of Action
The primary result of bephenium hydroxynaphthoate’s action is the expulsion of parasitic worms from the host’s body . By causing paralysis of the worm’s musculature, the drug disrupts the worm’s ability to maintain its position in the intestines. This leads to the worm being passed out of the body, effectively treating the infection .
Biochemische Analyse
Biochemical Properties
Bephenium hydroxynaphthoate plays a significant role in biochemical reactions, particularly as an activator of B-type acetylcholine receptors (AChRs) . It interacts with enzymes, proteins, and other biomolecules, including levamisole-sensitive acetylcholine receptors (L-AChRs) in nematodes . The nature of these interactions involves the activation of these receptors, leading to neuromuscular effects that are crucial for its anthelmintic activity .
Cellular Effects
Bephenium hydroxynaphthoate affects various types of cells and cellular processes. It influences cell function by acting on acetylcholine receptors, which are involved in cell signaling pathways . This compound can alter gene expression and cellular metabolism by modulating the activity of these receptors, leading to paralysis in nematodes . Additionally, it has been observed to have effects on mammalian muscle nicotinic acetylcholine receptors (nAChRs), although it is a weak agonist in this context .
Molecular Mechanism
The molecular mechanism of bephenium hydroxynaphthoate involves its action as an agonist of L-AChRs and an open-channel blocker at higher concentrations . It binds to these receptors, causing channel activation and subsequent neuromuscular effects. At higher concentrations, it acts as a channel blocker, preventing further activation . This dual action is essential for its effectiveness as an anthelmintic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bephenium hydroxynaphthoate change over time. The compound’s stability and degradation have been studied, showing that it remains effective for a certain period before breaking down . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained neuromuscular effects .
Dosage Effects in Animal Models
The effects of bephenium hydroxynaphthoate vary with different dosages in animal models. At lower doses, it effectively paralyzes nematodes without significant toxicity . At higher doses, toxic or adverse effects can occur, including potential neuromuscular blockade in mammals . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anthelmintic activity .
Metabolic Pathways
Bephenium hydroxynaphthoate is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its action . The compound’s metabolism includes its conversion to active forms that can interact with acetylcholine receptors . These interactions can affect metabolic flux and metabolite levels, contributing to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of bephenium hydroxynaphthoate within cells and tissues involve specific transporters and binding proteins . It is distributed to target tissues where it can exert its effects on acetylcholine receptors . The compound’s localization and accumulation are influenced by these transport mechanisms, ensuring its availability at the site of action .
Subcellular Localization
Bephenium hydroxynaphthoate’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it can interact with target receptors . Targeting signals and post-translational modifications play a role in directing the compound to these locations, enhancing its effectiveness as an anthelmintic agent .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Bepheniumhydroxynaphthoat wird durch Reaktion des Natriumsalzes von 3-Hydroxy-2-Naphthoesäure mit Benzyldimethyl(2-phenoxyethyl)ammoniumchlorid synthetisiert . Die Reaktion umfasst in der Regel die folgenden Schritte:
- Herstellung des Natriumsalzes von 3-Hydroxy-2-Naphthoesäure.
- Reaktion des Natriumsalzes mit Benzyldimethyl(2-phenoxyethyl)ammoniumchlorid unter kontrollierten Bedingungen, um this compound zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann in verschiedene Darreichungsformen für die klinische Anwendung formuliert.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bepheniumhydroxynaphthoat durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.
Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter sauren oder basischen Bedingungen eingeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Chinone liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die aromatischen Ringe einführen können.
Vergleich Mit ähnlichen Verbindungen
Pyrantel: Another anthelmintic agent that acts on nicotinic acetylcholine receptors.
Levamisole: Similar in action to bephenium hydroxynaphthoate, used to treat parasitic worm infections.
Uniqueness: Bephenium hydroxynaphthoate is unique in its formulation as a salt with 3-hydroxy-2-naphthoic acid, which enhances its solubility and bioavailability. Its specific action on nicotinic acetylcholine receptors also distinguishes it from other anthelmintic agents.
Eigenschaften
IUPAC Name |
benzyl-dimethyl-(2-phenoxyethyl)azanium;3-hydroxynaphthalene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO.C11H8O3/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h3-12H,13-15H2,1-2H3;1-6,12H,(H,13,14)/q+1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPQCPQAHTXCDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30NO4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3818-50-6 | |
Record name | BEPHENIUM HYDROXYNAPTHOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bephenium hydroxynaphthoate exert its anthelmintic effect?
A1: Bephenium hydroxynaphthoate acts as a nicotinic acetylcholine receptor agonist, specifically targeting those found in nematode parasites. [] This interaction leads to a depolarization of the parasite's muscle cells, causing paralysis and subsequent expulsion from the host's gastrointestinal tract. []
Q2: What is the molecular formula and weight of Bephenium hydroxynaphthoate?
A2: The molecular formula of Bephenium hydroxynaphthoate is C28H29NO5, and its molecular weight is 459.5 g/mol.
Q3: What is the efficacy of Bephenium hydroxynaphthoate against different hookworm species?
A7: Bephenium hydroxynaphthoate has demonstrated high efficacy against Ancylostoma duodenale. [] While it is also effective against Necator americanus, its efficacy is generally lower compared to other anthelmintic drugs, such as tetrachlorethylene. [, ]
Q4: How does Bephenium hydroxynaphthoate compare to other anthelmintic drugs in terms of efficacy?
A8: Several studies have compared the efficacy of Bephenium hydroxynaphthoate to other anthelmintics. Results indicate that its efficacy can vary depending on the parasite species, dosage regimen, and other factors. For instance, it has been shown to be less effective than levamisole and pyrantel pamoate against hookworm and Ascaris lumbricoides. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.